5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride

Description

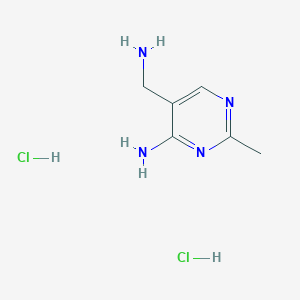

5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride (CAS: 874-43-1; EINECS 212-862-7) is a pyrimidine derivative with the molecular formula C₆H₁₂Cl₂N₄ (C₆H₁₀N₄·2HCl). Its structure features a pyrimidine ring substituted with aminomethyl and methyl groups at positions 5 and 2, respectively, and an amine group at position 4, stabilized as a dihydrochloride salt . This salt form enhances solubility in aqueous media, particularly under acidic conditions, a common trait among dihydrochloride compounds .

The compound is classified as slightly hygroscopic and is typically supplied as a powder for use in pharmaceutical intermediates or organic synthesis. While direct data on its polymorphic behavior are unavailable, analogous dihydrochloride salts (e.g., capmatinib dihydrochloride) exhibit pH-dependent solubility and solid-state polymorphism, suggesting similar physicochemical characteristics .

Propriétés

IUPAC Name |

5-(aminomethyl)-2-methylpyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c1-4-9-3-5(2-7)6(8)10-4;;/h3H,2,7H2,1H3,(H2,8,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWHCPFBMJIPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236322 | |

| Record name | 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-43-1 | |

| Record name | 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride, also known as 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride, is a compound with significant biological relevance, particularly in the context of thiamine (vitamin B1) metabolism. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The molecular formula of this compound is C₆H₁₂Cl₂N₄, with a molecular weight of approximately 211.09 g/mol. It typically appears as an off-white to pale yellow solid with a melting point ranging from 270 to 272°C. The compound serves as a substrate for the enzyme TenA in the thiamin salvage pathway, which is crucial for recycling thiamine from its degradation products .

Role in Thiamine Metabolism

This compound plays a pivotal role in the thiamine salvage pathway. This pathway is essential for maintaining adequate thiamine levels in organisms, which is critical for various metabolic processes, including carbohydrate metabolism and neurological function. Thiamine deficiency can lead to severe neurological disorders, highlighting the importance of this compound in metabolic health .

Enzymatic Interactions

The primary biological activity of this compound is linked to its interaction with the TenA enzyme. Research indicates that variations in concentration can significantly affect enzyme kinetics and metabolic flux through the thiamin salvage pathway. This suggests that this compound may influence metabolic processes related to thiamine deficiency and could potentially offer neuroprotective effects .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives were evaluated for their antioxidant and antimicrobial activities. The results indicated that certain synthesized derivatives exhibited significant antimicrobial effects against various bacterial strains .

Neuroprotective Effects

Another area of research focuses on the neuroprotective potential of this compound. Studies suggest that compounds involved in thiamine metabolism may help mitigate neurodegenerative conditions linked to thiamine deficiency. While direct evidence specific to this compound is limited, its role in maintaining thiamine levels supports its potential therapeutic applications in neurological health .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride | 54605743 | Hydrochloride form; slightly different biological activity |

| Thiamine (Vitamin B1) | 59-43-8 | Directly involved in energy metabolism; essential nutrient |

| 4-Amino-5-aminomethyl-2-methylpyrimidine Dihydrochloride | 874-43-1 | Similar structure; used as a substrate in similar pathways |

These compounds share structural similarities but differ in their specific biological roles and therapeutic applications.

Applications De Recherche Scientifique

Enzymatic Applications

One of the primary applications of 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride is as a substrate for the enzyme TenA, which plays a crucial role in the thiamine salvage pathway. This pathway is essential for synthesizing thiamine (vitamin B1) from its precursors, making the compound vital for metabolic processes involving thiamine biosynthesis.

Case Study: Thiamine Salvage Pathway

In a study published in Nature Chemical Biology, Jenkins et al. (2007) demonstrated that this compound serves as an effective substrate for TenA, facilitating the conversion of thiamine precursors into active thiamine forms . This application underscores the compound's significance in cellular metabolism and potential therapeutic uses in conditions related to thiamine deficiency.

Synthetic Chemistry

This compound is also utilized in various synthetic pathways to produce other bioactive compounds. Its structure allows it to participate in nucleophilic substitutions and coupling reactions, making it a valuable building block in pharmaceutical chemistry.

Synthesis of Pyrimidine Derivatives

Recent research has focused on scalable synthesis methods for derivatives of 5-Aminomethyl-2-methylpyrimidin-4-ylamine. For instance, a paper published in Organic Process Research & Development outlines two efficient synthetic routes that leverage this compound to create various pyrimidine derivatives suitable for pharmaceutical applications .

Pharmaceutical Applications

The compound has been explored for its potential use as a pharmaceutical agent due to its bioactivity and ability to interact with biological systems.

Drug Development

The dihydrochloride form of this compound has been characterized as a pharmaceutical secondary standard, highlighting its relevance in drug formulation and quality control . Its properties make it suitable for analytical applications, including drug release testing and method development for qualitative analysis.

Analytical Applications

In addition to its synthetic and enzymatic roles, this compound is employed in various analytical chemistry applications. It serves as a reference material for quantifying related compounds in biological samples.

Quality Control

As noted by Sigma-Aldrich, the compound is utilized in pharmaceutical quality control processes to ensure the accuracy of analytical methods used in drug development . Its stability and well-defined chemical properties make it an ideal candidate for these applications.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrimidine-Based Dihydrochloride Derivatives

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

- Molecular Formula : C₆H₁₂Cl₂N₄ (identical to the target compound).

- Key Differences: Despite identical molecular formulas, this compound’s naming convention emphasizes the amino group at position 4, aligning with its role as a precursor in nucleoside synthesis.

5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine Dihydrochloride

- Molecular Formula : C₁₀H₁₈Cl₂N₄.

- Structural Features: Incorporates a piperidinyl group at position 4, introducing a cyclic amine moiety.

- Applications : Investigated in kinase inhibitor research due to pyrimidine’s role in ATP-binding domains .

5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

| Compound Name | Molecular Formula | Key Substituents | Applications |

|---|---|---|---|

| Target Compound | C₆H₁₂Cl₂N₄ | 5-aminomethyl, 2-methyl | Pharmaceutical intermediates |

| 4-Amino-5-aminomethyl-2-methylpyrimidine | C₆H₁₂Cl₂N₄ | 4-amino, 5-aminomethyl, 2-methyl | Antiviral research |

| 5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine | C₁₀H₁₈Cl₂N₄ | 4-piperidinyl, 2-amino | Kinase inhibitors |

| 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole | C₁₂H₁₄Cl₂FN₃ | 5-fluoro, 4-piperidinyl | Antiparasitic agents |

Non-Pyrimidine Dihydrochloride Salts

Trientine Dihydrochloride (Triethylenetetramine Dihydrochloride)

- Molecular Formula : C₆H₁₈N₄·2HCl.

- Applications : Copper-chelating agent for Wilson’s disease treatment. Unlike the target compound, its linear polyamine structure enables metal ion coordination, highlighting divergent pharmacological mechanisms .

Azoamidine Dihydrochlorides

- Examples : 2,2’-Azobis(2-methylpropionamidine) dihydrochloride.

- Applications : Polymerization initiators in industrial processes. Their azo (-N=N-) groups confer radical-generating properties, irrelevant to the target compound’s biological roles .

Biogenic Amine Dihydrochlorides (Putrescine, Cadaverine)

- Molecular Features : Aliphatic diamines (e.g., putrescine: C₄H₁₂N₂·2HCl).

- Applications : Biomarkers in food spoilage analysis. Their lack of aromaticity contrasts with the pyrimidine core, underscoring structural diversity among dihydrochlorides .

Table 2: Functional Comparison with Non-Pyrimidine Dihydrochlorides

| Compound Type | Example | Key Features | Applications |

|---|---|---|---|

| Polyamine Chelators | Trientine dihydrochloride | Linear polyamine | Metal chelation therapy |

| Azo Initiators | Azobis(propionamidine) salts | Azo groups (-N=N-) | Industrial polymerization |

| Biogenic Amines | Putrescine dihydrochloride | Aliphatic diamine | Food safety analysis |

Research Findings and Implications

- Solubility and Stability : Dihydrochloride salts generally exhibit improved aqueous solubility over free bases, particularly at low pH. For example, capmatinib dihydrochloride shows pH-dependent solubility (higher in acidic media), a trait inferred for the target compound .

- Pharmacological Potential: Pyrimidine derivatives are prevalent in kinase inhibitors and antiviral agents. The target compound’s aminomethyl group may facilitate interactions with enzymatic active sites, though specific studies are lacking .

- Industrial Relevance: Azoamidine dihydrochlorides highlight the versatility of dihydrochloride salts in non-pharmaceutical contexts, emphasizing the target compound’s niche in synthetic chemistry .

Méthodes De Préparation

Reaction Mechanism and Catalytic Conditions

The most industrially viable method involves the direct conversion of 5-alkoxymethylpyrimidines, such as 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP), into 5-aminomethyl-2-methylpyrimidin-4-ylamine (AMP) via ammonolysis. This single-step process eliminates the need for intermediate functional group transformations, reducing production costs and complexity.

The reaction is conducted in an autoclave at elevated temperatures (210–300°C) using ammonia as both a reactant and solvent. Lewis acid catalysts, particularly aluminum oxide (Al₂O₃) , are critical for achieving high selectivity. For example, a mixture of MMP, Al₂O₃, and toluene solvent reacts with 215 equivalents of ammonia at 230°C for 4 hours, yielding AMP with minimal byproducts. The autogenous pressure generated under these conditions facilitates the cleavage of the methoxy group, replacing it with an amine functionality.

Solvent and Catalyst Optimization

While ammonia itself is the preferred solvent, aromatic hydrocarbons like toluene or xylene can be used as co-solvents to improve reaction control. Catalytic screening reveals that Al₂O₃ outperforms alternatives such as H₃PO₄ or ZrO₂ due to its high surface area and Lewis acidity, which promote efficient C–O bond cleavage. The use of 25–250 equivalents of ammonia ensures complete conversion, with excess ammonia recycled in industrial setups to minimize waste.

Yield and Scalability

This method achieves yields exceeding 80% in pilot-scale experiments, making it economically favorable. The absence of reduction or hydrolysis steps streamlines production, and the resulting AMP is directly converted to the dihydrochloride salt by treatment with hydrochloric acid.

Condensation and Hydrolysis Routes from β-Alkoxypropionitrile Derivatives

Synthesis of α-Formyl-β-Alkoxypropionitrile Intermediates

An alternative route begins with β-alkoxypropionitriles, which are condensed with acetamidine hydrochloride to form pyrimidine precursors. For instance, α-formyl-β-formylaminopropionitrile sodium salt reacts with acetamidine hydrochloride in isopropanol under reflux, yielding 2-methyl-4-amino-5-formylaminomethylpyrimidine. This intermediate undergoes acidic hydrolysis to release AMP, which is then protonated to form the dihydrochloride salt.

Challenges in Yield and Purification

Despite claims of 57% yield in patent literature, practical implementations of this method achieve only 35% yield due to side reactions and incomplete hydrolysis. The multi-step process—involving condensation, alkylation, and hydrolysis—introduces bottlenecks, particularly during the purification of the formyl-protected intermediate. Liquid-liquid extraction and chromatography are required to isolate high-purity AMP, increasing operational costs.

Comparative Analysis of Catalysts

The condensation step benefits from transition metal catalysts such as iron(II) or zinc(II) salts, which enhance reaction rates. However, residual metal impurities necessitate additional filtration steps, complicating scale-up efforts.

Conversion to Dihydrochloride Salt

The final step in both methods involves treating AMP with hydrochloric acid to form 5-aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride. This is typically achieved by dissolving AMP in aqueous HCl and crystallizing the salt under reduced pressure. While patents focus on AMP synthesis, the protonation process is standardized, with yields near-quantitative when using concentrated HCl.

Data Comparison of Key Methods

Q & A

Q. Q1. What are the optimal synthetic routes for 5-Aminomethyl-2-methylpyrimidin-4-ylamine dihydrochloride, and how can reaction yields be improved?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions, often involving pyrimidine precursors. Key steps include:

- Intermediate purification : Use column chromatography with silica gel (eluent: dichloromethane/methanol gradient) to isolate intermediates .

- Salt formation : React the free base with HCl in ethanol to precipitate the dihydrochloride salt, ensuring stoichiometric control (2:1 HCl ratio) .

- Yield optimization : Monitor pH during crystallization (pH 4–5) and employ reflux conditions (80–100°C) to enhance purity (>95%) .

Q. Q2. Which analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-UV : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to quantify impurities (<0.5% by area normalization) .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aminomethyl at C5, methyl at C2) via chemical shifts (δ 2.3 ppm for C2-CH₃; δ 4.1 ppm for C5-CH₂NH₂) .

- Mass spectrometry (ESI-MS) : Validate molecular weight (MW 229.1 for free base; 302.0 for dihydrochloride) with [M+H]⁺ peaks .

Advanced Research Questions

Q. Q3. How does the compound’s stability vary under physiological conditions, and what degradation products form?

Methodological Answer:

- Accelerated stability testing : Expose to PBS (pH 7.4, 37°C) for 72 hours. Monitor degradation via LC-MS, identifying hydrolyzed products (e.g., 5-hydroxymethyl-2-methylpyrimidin-4-amine) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C) to guide storage (recommended: 2–8°C, desiccated) .

Q. Q4. What mechanistic insights exist for its interactions with biological targets (e.g., kinases or receptors)?

Methodological Answer:

- Enzyme inhibition assays : Test against kinase panels (e.g., EGFR, JAK2) using ATP-competitive assays (IC₅₀ determination). For example, IC₅₀ <10 μM suggests strong binding affinity .

- Cellular uptake studies : Use fluorescent analogs (e.g., FITC-labeled derivatives) and confocal microscopy to track sublocalization in cancer cell lines .

Q. Q5. How can contradictory data in solubility or bioactivity be resolved?

Methodological Answer:

- Solvent polarity effects : Compare solubility in DMSO vs. aqueous buffers (e.g., PBS). Note that protonation states (pH-dependent) alter solubility by 2–3 orders of magnitude .

- Orthogonal validation : Replicate bioassays with independent methods (e.g., SPR for binding affinity vs. cell-based assays) to rule out assay-specific artifacts .

Q. Q6. What strategies are effective for impurity profiling during scale-up synthesis?

Methodological Answer:

- LC-MS/MS : Detect trace impurities (e.g., 4-aminopyrimidine derivatives) at ppm levels using MRM transitions .

- Ion chromatography : Quantify residual chloride ions (<0.1% w/w) to confirm salt stoichiometry .

Q. Q7. How can computational modeling predict its pharmacokinetic or toxicological profiles?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolism .

- QSAR models : Use ADMET predictors (e.g., SwissADME) to estimate logP (predicted: 1.2) and BBB permeability (low) .

Cross-Disciplinary Applications

Q. Q8. How can chemical engineering principles improve its formulation for targeted delivery?

Methodological Answer:

- Nanoencapsulation : Use lipid nanoparticles (LNPs) with PEGylation to enhance bioavailability. Optimize particle size (100–150 nm) via dynamic light scattering .

- Membrane technologies : Employ tangential flow filtration (TFF) for sterile filtration and concentration during GMP production .

Q. Q9. What environmental safety protocols are critical for lab-scale handling?

Methodological Answer:

- Waste management : Neutralize acidic residues (pH 7–8) before disposal. Use activated carbon filtration for solvent recovery .

- Exposure controls : Implement fume hoods (minimum airflow 0.5 m/s) and PPE (nitrile gloves, lab coats) per OSHA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.